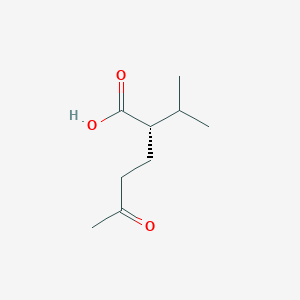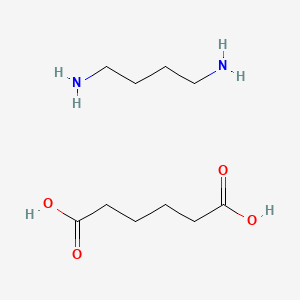
1,4-Butanediamine adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is formed by the combination of 1,4-butanediamine and adipic acid. It is a significant intermediate in the production of various polymers and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
1,4-Butanediamine adipate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutyl amine with phthalimide potassium, followed by hydrolysis . Another method includes the microbial synthesis of 1,4-butanediamine from glucose using metabolically engineered strains of Escherichia coli . Industrial production often involves the fermentation of glucose with specific bacterial strains to produce bio-based 1,4-butanediamine, which is then reacted with adipic acid to form the adipate salt .
Chemical Reactions Analysis
1,4-Butanediamine adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo substitution reactions with halides to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,4-Butanediamine adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamides and polyesters.
Biology: It plays a role in the study of microbial synthesis and metabolic engineering.
Medicine: It is investigated for its potential use in drug delivery systems and tissue engineering.
Industry: It is used in the production of engineering biopolymers and environmentally friendly composites.
Mechanism of Action
The mechanism of action of 1,4-butanediamine adipate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of polyamides and polyesters, which are essential for the structural integrity of cells and tissues . The compound’s effects are mediated through its ability to form stable amide and ester bonds, which contribute to the mechanical properties of the resulting polymers .
Comparison with Similar Compounds
1,4-Butanediamine adipate can be compared with other similar compounds such as:
1,5-Pentamethylenediamine: Another diamine used in polymer synthesis.
1,4-Butanediol: A related compound used in the production of polyurethanes and other polymers.
Hexamethylenediamine: A diamine used in the production of nylon and other polyamides. The uniqueness of this compound lies in its specific combination of 1,4-butanediamine and adipic acid, which imparts distinct mechanical and thermal properties to the resulting polymers.
Properties
CAS No. |
52384-54-0 |
|---|---|
Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butane-1,4-diamine;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |
InChI Key |
SHPVGWLRFPFLNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CCN)CN |
Related CAS |
62361-39-1 50327-77-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


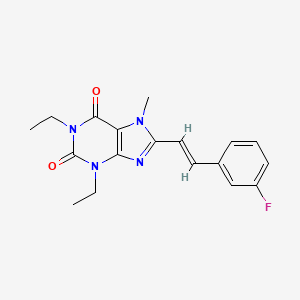
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
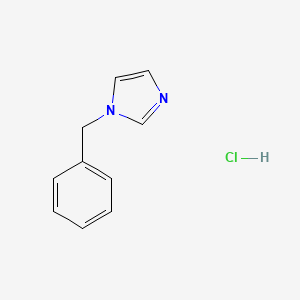
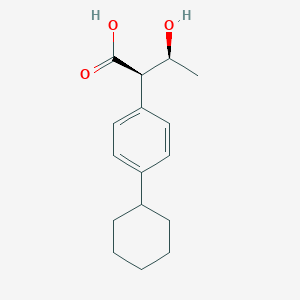

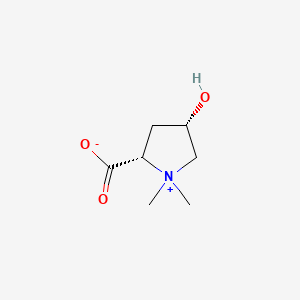
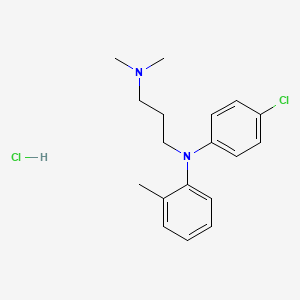
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
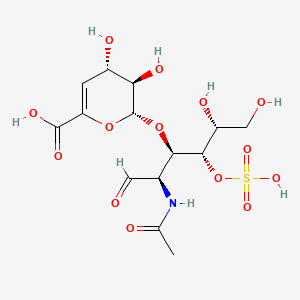

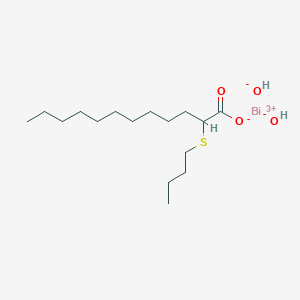
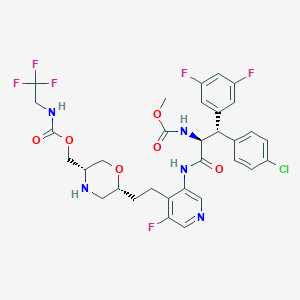
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
